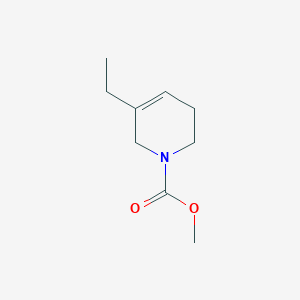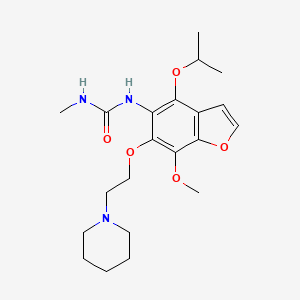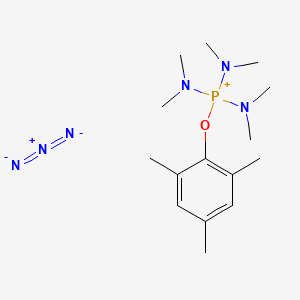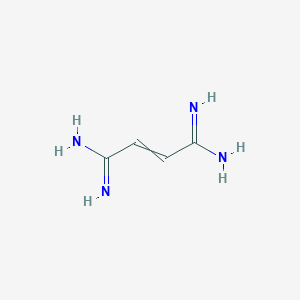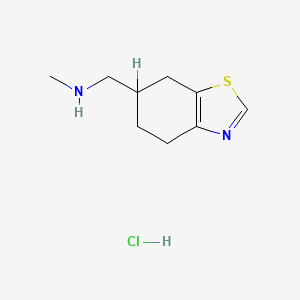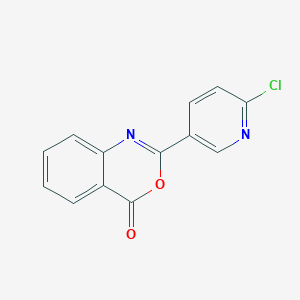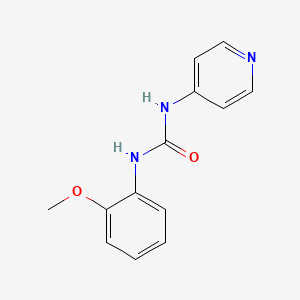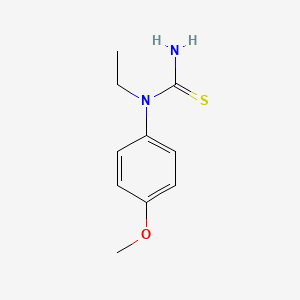
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is a complex organic compound with significant applications in various scientific fields. It is known for its intricate structure and diverse functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves multiple steps, including the formation of the naphthacene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, interfere with DNA replication, or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aclacinomycin A: Another naphthacene derivative with similar structural features and biological activities.
Doxorubicin: A well-known anthracycline antibiotic with comparable anticancer properties.
Daunorubicin: Another anthracycline with similar mechanisms of action and therapeutic applications.
Uniqueness
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical properties and reactivity. Its combination of hydroxyl, carbonyl, and ester groups, along with its naphthacene core, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
75324-02-6 |
|---|---|
Formule moléculaire |
C22H20O7 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
methyl (1S,2S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-6,9,13,23,25,27H,3,7-8H2,1-2H3/t9-,13-/m0/s1 |
Clé InChI |
LHFDKPDGYRDMGT-ZANVPECISA-N |
SMILES isomérique |
CC[C@H]1CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
SMILES canonique |
CCC1CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
